

Introduction: The Imperative of Predictive Modeling in Pharmaceutical Development

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Compound of Interest

Compound Name: 1-(2,3,5,6-Tetramethylphenyl)piperazine

Cat. No.: B8445073

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1-(2,3,5,6-Tetramethylphenyl)piperazine is a molecule of significant interest within the domain of medicinal chemistry. The piperazine moiety is a common scaffold in a multitude of approved drugs, valued for its physicochemical properties that often impart favorable oral bioavailability and metabolic stability.[1] Coupled with a tetramethylphenyl group, this compound presents a unique profile that warrants thorough investigation for its therapeutic potential. However, the journey from a promising compound to a viable drug product is fraught with challenges, a primary one being the translation of laboratory findings to clinical outcomes.

This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive framework for establishing an in-vitro and in-vivo correlation (IVIVC) for **1-(2,3,5,6-Tetramethylphenyl)piperazine**. An IVIVC is a predictive mathematical model that describes the relationship between an in-vitro property of a dosage form (typically the rate and extent of drug dissolution) and a relevant in-vivo response, such as plasma drug concentration. [2] A well-established IVIVC is a powerful tool in drug development, enabling the use of in-vitro dissolution data as a surrogate for in-vivo bioequivalence studies, which can significantly reduce development time and costs.[3][4]

Due to the limited publicly available data specifically for **1-(2,3,5,6-Tetramethylphenyl)piperazine**, this guide will present a hypothetical, yet scientifically rigorous, case study. This will be based on established IVIVC methodologies and pharmacokinetic data from structurally similar compounds, such as 2,3,5,6-tetramethylpyrazine (TMP), to illustrate the principles and practicalities of establishing a robust IVIVC.[2][5][6]

The Theoretical Cornerstone: Understanding the Levels of IVIVC

The U.S. Food and Drug Administration (FDA) has categorized IVIVCs into three main levels, each with a different degree of predictive power.^{[4][7][8]}

- **Level A Correlation:** This is the most sought-after level of correlation as it represents a point-to-point relationship between the in-vitro dissolution profile and the in-vivo absorption profile.^{[2][8]} A validated Level A IVIVC is generally sufficient to justify biowaivers for formulation changes.^[3]
- **Level B Correlation:** This level of correlation utilizes the principles of statistical moment analysis, comparing the mean in-vitro dissolution time (MDT_{vitro}) with the mean in-vivo residence time (MRT).^{[3][7]} While useful, it does not reflect the entire shape of the plasma concentration curve.
- **Level C Correlation:** This is a single-point correlation, relating one dissolution time point (e.g., the time to 50% dissolution) to one pharmacokinetic parameter such as C_{max} or AUC.^[2] Its predictive ability is limited.

This guide will focus on the development of a Level A IVIVC, given its significant regulatory and scientific value.

A Hypothetical Case Study: Building the IVIVC for 1-(2,3,5,6-Tetramethylphenyl)piperazine

To illustrate the process, we will hypothesize the development of an extended-release (ER) oral tablet formulation of **1-(2,3,5,6-Tetramethylphenyl)piperazine**. The goal is to establish a Level A IVIVC to support future formulation and manufacturing changes.

In-Vitro Dissolution Studies: Mimicking Physiological Release

The first step is to develop a discriminatory in-vitro dissolution method that can differentiate between formulations with different release rates.

Experimental Protocol: In-Vitro Dissolution

- Apparatus: USP Apparatus II (Paddle) at a rotation speed of 50 RPM.
- Dissolution Medium: 900 mL of phosphate buffer at pH 6.8, maintained at $37 \pm 0.5^\circ\text{C}$. This pH is chosen to simulate the conditions of the lower gastrointestinal tract where an ER formulation would predominantly release the drug.
- Formulations: Three ER formulations of **1-(2,3,5,6-Tetramethylphenyl)piperazine** with different release rates (fast, medium, and slow) are prepared by varying the concentration of a release-controlling polymer (e.g., HPMC).
- Sampling: Aliquots of the dissolution medium are withdrawn at predetermined time points (e.g., 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) and replaced with fresh medium.
- Analysis: The concentration of **1-(2,3,5,6-Tetramethylphenyl)piperazine** in the samples is determined using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.

Hypothetical In-Vitro Dissolution Data

Time (hours)	Fast Release (% Dissolved)	Medium Release (% Dissolved)	Slow Release (% Dissolved)
1	35	20	10
2	60	40	25
4	85	65	45
8	98	88	70
12	100	95	85
24	100	100	98

In-Vivo Pharmacokinetic Studies: Tracking the Drug's Journey

The next step is to administer the same three formulations to a suitable animal model to determine their in-vivo pharmacokinetic profiles.

Experimental Protocol: In-Vivo Pharmacokinetics in Rats

- Animal Model: Male Sprague-Dawley rats (n=6 per formulation group).
- Administration: A single oral dose of each of the three ER formulations and an intravenous (IV) solution of **1-(2,3,5,6-Tetramethylphenyl)piperazine** (for deconvolution) are administered.
- Blood Sampling: Blood samples are collected via the tail vein at pre-determined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24, and 48 hours).
- Plasma Preparation: Plasma is separated from the blood samples by centrifugation.
- Bioanalysis: The concentration of **1-(2,3,5,6-Tetramethylphenyl)piperazine** in the plasma samples is quantified using a validated LC-MS/MS method.

Hypothetical In-Vivo Plasma Concentration Data

Time (hours)	Fast Release (ng/mL)	Medium Release (ng/mL)	Slow Release (ng/mL)
1	150	90	40
2	250	180	95
4	300	280	190
8	220	250	230
12	110	150	180
24	25	50	90
48	5	10	20

Data Analysis and IVIVC Model Development

With both in-vitro and in-vivo data in hand, the next crucial step is to establish the mathematical correlation.

Deconvolution of In-Vivo Data

To establish a Level A IVIVC, the in-vivo plasma concentration-time data must be converted into the cumulative percentage of drug absorbed over time. This is achieved through a process called deconvolution, using methods like the Wagner-Nelson or Loo-Riegelman procedures.[9] The IV administration data is essential for this step to determine the drug's elimination kinetics.

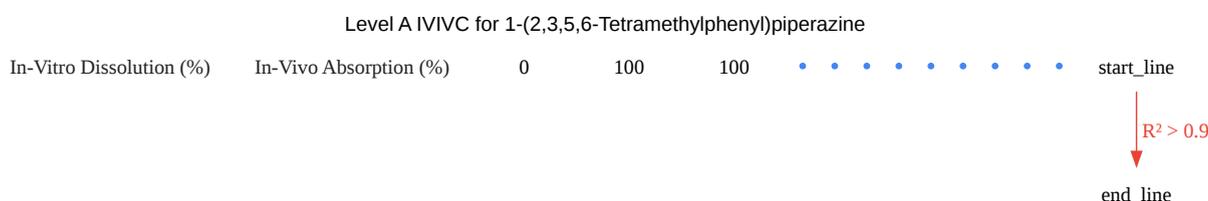
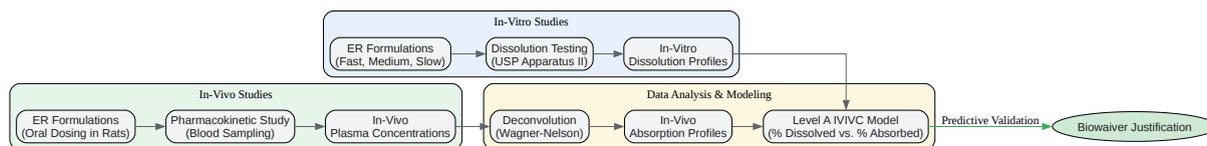
Hypothetical In-Vivo Absorption Data (Post-Deconvolution)

Time (hours)	Fast Release (% Absorbed)	Medium Release (% Absorbed)	Slow Release (% Absorbed)
1	38	22	12
2	65	44	28
4	88	68	48
8	99	90	73
12	100	96	88
24	100	100	99

Establishing the Level A IVIVC

A Level A IVIVC is established by plotting the percentage of drug dissolved in-vitro against the percentage of drug absorbed in-vivo for each formulation at each time point. A linear relationship with a high correlation coefficient ($R^2 > 0.9$) is indicative of a strong correlation.

Visualization of the IVIVC Workflow and Correlation



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Caption: Hypothetical Level A IVIVC plot.

Alternative Compounds and Methodologies

While this guide focuses on a specific compound, the principles of IVIVC are broadly applicable. For other piperazine derivatives, similar methodologies would be employed, with adjustments to the in-vitro and in-vivo experimental conditions based on the specific physicochemical and pharmacokinetic properties of the compound in question. [10][11][12] Furthermore, advancements in computational modeling and simulation are providing new avenues for predicting in-vivo performance. [13] Physiologically based pharmacokinetic (PBPK) modeling, for instance, can integrate in-vitro data with physiological parameters to simulate drug disposition in the body, offering a powerful complementary tool to traditional IVIVC.

Conclusion: A Pathway to Accelerated and Informed Drug Development

Establishing a robust in-vitro and in-vivo correlation is a cornerstone of modern pharmaceutical development. For a compound like **1-(2,3,5,6-Tetramethylphenyl)piperazine**, a validated Level A IVIVC can provide invaluable insights into its in-vivo behavior, guide formulation optimization, and serve as a scientifically sound basis for regulatory submissions, ultimately accelerating its path to clinical application. While this guide has presented a hypothetical case study, the outlined principles, protocols, and analytical approaches provide a solid and actionable framework for researchers and scientists working with this and other novel chemical entities.

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